

# Application Notes and Protocols: Diammonium Adipate in Controlled-Release Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B107630*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diammonium adipate**, the diammonium salt of adipic acid, is a promising excipient for the development of controlled-release oral solid dosage forms. Its utility is primarily derived from its properties as a salt of a weak acid and a weak base, which allows it to function as an effective pH-modulating agent within a drug formulation. This is particularly advantageous for active pharmaceutical ingredients (APIs) with pH-dependent solubility, as **diammonium adipate** can help create a stable micro-environmental pH within the dosage form, leading to a more consistent and pH-independent drug release profile as it passes through the variable pH environments of the gastrointestinal (GI) tract.<sup>[1][2][3][4][5]</sup>

These application notes provide a comprehensive framework for the utilization of **diammonium adipate** in the formulation of controlled-release matrix tablets. The included protocols are based on established principles for similar adipic acid salts and serve as a detailed guide for formulation development and evaluation.<sup>[6]</sup>

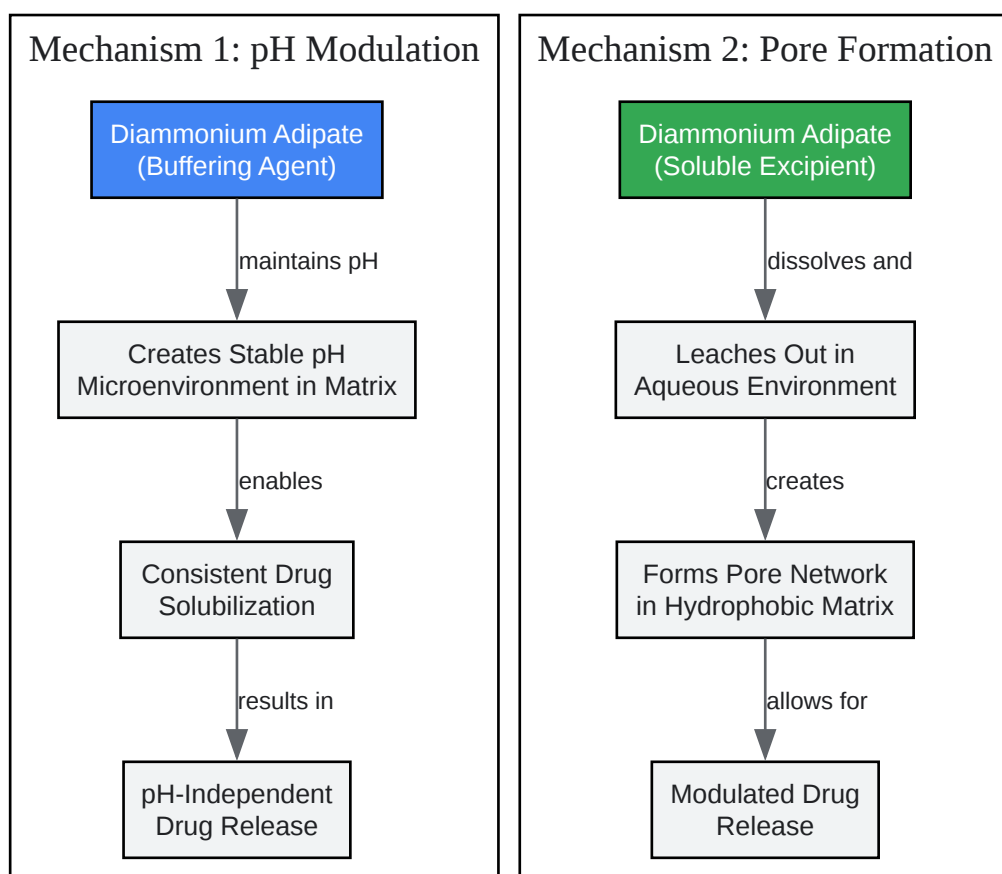
## Physicochemical Properties of Diammonium Adipate

Property	Value	Reference
Chemical Formula	C6H16N2O4	[7]
Molecular Weight	180.20 g/mol	[7]
Melting Point	152°C	[7]
Boiling Point	338.5°C at 760 mmHg	[7]
Density	1.25 g/cm <sup>3</sup>	[7]
Appearance	White crystalline powder	
pKa of Adipic Acid	4.41 and 5.41	[1]

## Proposed Mechanisms of Action in Controlled-Release Formulations

**Diammonium adipate** is proposed to modulate drug release through two primary mechanisms when incorporated into a hydrophilic polymer matrix system:

- **pH Modulation for pH-Independent Release:** For APIs with solubility that changes with pH, **diammonium adipate** acts as a buffering agent, creating a stable pH microenvironment within the tablet matrix. This localized pH control ensures consistent drug dissolution and release, mitigating the impact of the fluctuating pH of the GI tract.[6]
- **Pore Formation in Hydrophobic Matrices:** As a water-soluble salt, **diammonium adipate** can be incorporated into insoluble polymer matrices. Upon contact with gastrointestinal fluids, it dissolves and leaches out, creating a network of pores and channels. This increases the surface area for drug dissolution and provides pathways for drug diffusion, thereby modulating the release rate.[6]



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanisms of **diammonium adipate** in controlled-release systems.

## Experimental Protocols

The following protocols are adapted from established methods for monosodium adipate and provide a robust framework for the formulation and evaluation of controlled-release tablets incorporating **diammonium adipate**.<sup>[6]</sup>

### Protocol 1: Formulation of Controlled-Release Matrix Tablets via Wet Granulation

**Objective:** To prepare controlled-release matrix tablets containing a model API and varying concentrations of **diammonium adipate** using the wet granulation method.

**Materials:**

- Active Pharmaceutical Ingredient (API)
- **Diammonium Adipate** (pH modifier/pore-former)
- Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)
- Microcrystalline Cellulose (MCC PH101) (Filler/Binder)
- Polyvinylpyrrolidone (PVP K30) (Binder)
- Magnesium Stearate (Lubricant)
- Isopropyl Alcohol (Granulating fluid)

#### Equipment:

- Electronic weighing balance
- High-shear granulator or mortar and pestle
- Sieves (e.g., 20 and 60 mesh)
- Tray dryer or fluid bed dryer
- Tablet compression machine
- Hardness tester, friability tester, thickness gauge

#### Methodology:

- Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).
- Dry Mixing: Sift the API, **diammonium adipate**, HPMC, and MCC through a 20-mesh sieve. Mix the powders in a blender for 15 minutes for uniform distribution.
- Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the binder solution to the powder blend while mixing until a coherent mass is formed.
- Wet Screening: Pass the wet mass through a 20-mesh sieve to form granules.

- **Drying:** Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.
- **Dry Screening:** Pass the dried granules through a 60-mesh sieve to break any aggregates.
- **Lubrication:** Add sifted magnesium stearate to the granules and blend for 5 minutes.
- **Compression:** Compress the final blend into tablets using a rotary tablet press to a target weight and hardness.

## Protocol 2: In-Vitro Dissolution Study

**Objective:** To evaluate the drug release profile from the formulated tablets under different pH conditions to assess the impact of **diammonium adipate**.

**Apparatus:** USP Dissolution Apparatus 2 (Paddle Method)

**Dissolution Media:**

- 0.1 N HCl (pH 1.2) for the first 2 hours
- Phosphate Buffer (pH 6.8) for the remaining 10 hours

**Parameters:**

- **Rotation Speed:** 50 RPM
- **Temperature:** 37 ± 0.5°C
- **Volume of Medium:** 900 mL
- **Sampling Times:** 0.5, 1, 2, 4, 6, 8, 10, 12 hours
- **Sample Volume:** 5 mL (replace with an equal volume of fresh, pre-warmed medium)

**Methodology:**

- Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.

- Begin the test and withdraw 5 mL samples at the specified time points.
- After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.
- Continue sampling at the specified intervals for up to 12 hours.
- Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point, correcting for the previously removed samples.

## Data Presentation

The following tables present hypothetical data for formulations with varying concentrations of **diammonium adipate** to illustrate its potential effect on tablet properties and drug release. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Tablet Formulations with Varying **Diammonium Adipate** Concentrations

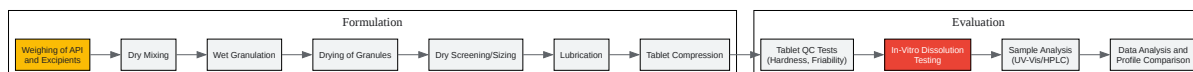
Ingredient (mg/tablet)	Formulation F1 (0%)	Formulation F2 (5%)	Formulation F3 (10%)	Formulation F4 (15%)
Model API	100	100	100	100
Diammonium Adipate	0	20	40	60
HPMC K100M	120	120	120	120
MCC PH101	175	155	135	115
PVP K30	10	10	10	10
Magnesium Stearate	5	5	5	5
Total Weight (mg)	410	410	410	410

Table 2: Hypothetical Cumulative Drug Release Data (%)

Time (hours)	Formulation F1 (0% DAA)	Formulation F2 (5% DAA)	Formulation F3 (10% DAA)	Formulation F4 (15% DAA)
1	15	20	25	30
2	25	32	40	48
4	40	50	62	75
6	55	68	80	92
8	70	85	95	101
10	82	96	102	-
12	93	101	-	-

Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of **diammonium adipate** increases, the rate of drug release also increases. This is consistent with its proposed role as a hydrophilic pore-former, where higher concentrations would create a more porous matrix, facilitating faster drug diffusion.[6] This allows for the precise modulation of the release profile to meet specific therapeutic needs.

## Visualization of Experimental Workflow



[Click to download full resolution via product page](#)

**Caption:** General workflow for formulation and evaluation of controlled-release tablets.

## Signaling Pathways

The role of **diammonium adipate** in controlled-release formulations is that of a pharmaceutical excipient, where it modifies the physicochemical properties of the dosage form to control the rate of drug release. There is currently no evidence to suggest that **diammonium adipate**, at the concentrations used in pharmaceutical formulations, directly interacts with or modulates any biological signaling pathways. Its function is confined to the drug delivery system itself.

## Conclusion

**Diammonium adipate** presents a viable and valuable option for formulators seeking to develop robust controlled-release drug products, particularly for APIs with pH-dependent solubility. By acting as an internal pH modifier and/or a pore-former, it can be used to engineer a desired drug release profile. The protocols and data presented here provide a foundational guide for the research and development of such advanced drug delivery systems. Experimental validation of the hypothetical data is a necessary next step in harnessing the full potential of **diammonium adipate** in controlled-release technology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipic Acid - CD Formulation [formulationbio.com]
- 5. Adipic acid: Uses and Synthesis\_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Diammonium Adipate in Controlled-Release Formulations]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b107630#diammonium-adipate-in-controlled-release-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)